molecular formula C20H26N4O2 B12163678 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl- CAS No. 1158494-22-4

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-

Cat. No.: B12163678
CAS No.: 1158494-22-4
M. Wt: 354.4 g/mol
InChI Key: IRXVPYSEBGRTGW-UHFFFAOYSA-N
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Description

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one: is a heterocyclic compound with a complex structure. Let’s break it down:

  • The core structure consists of a pyrimido[1,2-a]-1,3,5-triazine ring fused with a cyclopentyl ring.
  • The compound bears a 4-methoxyphenyl group at one position and two methyl groups at other positions.
  • It exists in the tautomeric form, with the hydrogen atom on the nitrogen atom (N) potentially shifting between different positions.

Preparation Methods

The synthetic routes to this compound involve several steps

  • Cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one: can be synthesized via cyclization reactions. One such method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by elimination of N,N-dimethylpropionamide. This leads to the formation of the pyrimido[1,2-a]-1,3,5-triazine ring .

  • Industrial production methods may vary, but the key steps involve cyclization and subsequent functionalization.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the functional groups.

    Reduction: Reduction reactions may lead to the formation of saturated derivatives.

    Substitution: Substituents can be replaced by other groups.

    Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaN₃) are relevant.

    Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Investigating the reactivity and properties of this compound.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring potential therapeutic applications.

    Industry: Developing new materials or catalysts.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
  • It may modulate cellular pathways (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

Properties

CAS No.

1158494-22-4

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-cyclopentyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-8-10-18(26-3)11-9-17)12-22(13-24(20)19(14)25)16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3

InChI Key

IRXVPYSEBGRTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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